4,4,4-Trifluoro-1-phenylbutan-1-ol
Description
4,4,4-Trifluoro-1-phenylbutan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoromethyl (-CF₃) group at the terminal carbon of a four-carbon chain and a phenyl group attached to the hydroxyl-bearing carbon. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of the phenyl group, rendering the compound unique in terms of reactivity and physicochemical properties. For instance, (R)-4,4,4-trifluoro-3-(1H-indol-3-yl)-1-o-tolylbutan-1-one (a ketone derivative) demonstrates the role of fluorinated chains in stabilizing intermediates during enantioselective Friedel-Crafts reactions .
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFFRDJKKVCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-ol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to their availability and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-1-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of drugs with enhanced biological activity and selectivity due to the presence of the trifluoromethyl group.
Industry: It is used in the production of liquid crystal materials and organic conductors
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds, leading to more stable interactions with biological molecules. This property is particularly useful in drug design, where the compound can improve the efficacy and selectivity of pharmaceuticals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,4,4-Trifluoro-1-phenylbutan-1-ol with structurally related fluorinated alcohols and derivatives:
*Estimated based on structural analogs.
Key Findings:
Lipophilicity (logP):
- The phenyl group in this compound increases logP compared to TFB (+0.91) due to the aromatic ring’s hydrophobicity. The estimated logP (~2.5) aligns with trends observed in 4-(4-chlorophenyl)sulfanylbutan-1-ol (logP ~2.8), where aryl groups dominate lipophilicity .
- The trifluoromethylphenyl analog (CAS 132777-02-7) exhibits even higher logP (~3.5) due to the additional -CF₃ group on the aryl ring .
Reactivity and Stability:
- TFB’s linear -CF₃ chain enhances electrophilicity at the hydroxyl group, making it a versatile solvent for nucleophilic substitutions . In contrast, the phenyl group in this compound may stabilize intermediates via π-π interactions in catalytic cycles .
- Branched analogs like 4,4,4-Trifluoro-3-methylbutan-1-ol show reduced reactivity in sterically demanding reactions due to the methyl group .
Applications:
- Asymmetric Synthesis: Fluorinated alcohols like TFB are preferred for low-temperature reactions due to volatility, while bulkier analogs (e.g., phenyl derivatives) may stabilize chiral centers in enantioselective processes .
- Materials Science: Compounds with dual aryl groups (e.g., CAS 132777-02-7) are promising for liquid crystals, leveraging fluorine’s electron-withdrawing effects to modulate dielectric properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
